molecular formula C21H14FN3O B11026022 2-(4-fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

2-(4-fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11026022
M. Wt: 343.4 g/mol
InChI Key: HPVLVPJDNUGYPF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic small molecule based on the quinoline-4-carboxamide scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents . Quinoline derivatives are recognized as privileged scaffolds in drug discovery due to their versatile pharmacological potential . This compound is intended for research purposes in oncology and infectious diseases. The quinoline-4-carboxamide core is associated with potent biological activities. Research on analogous compounds has demonstrated mechanisms of action including the inhibition of key signaling pathways and enzyme targets implicated in cancer cell proliferation . Some related derivatives have also shown promise as anti-infective agents, exhibiting activity against parasitic infections through novel mechanisms, such as the inhibition of protein synthesis . Researchers can utilize this compound as a building block for synthesizing novel derivatives or as a chemical probe for investigating biological targets related to the quinoline scaffold. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C21H14FN3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14FN3O/c22-15-7-5-14(6-8-15)20-13-18(17-3-1-2-4-19(17)25-20)21(26)24-16-9-11-23-12-10-16/h1-13H,(H,23,24,26)

InChI Key

HPVLVPJDNUGYPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=NC=C4

Origin of Product

United States

Biological Activity

2-(4-fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide, a quinoline derivative, has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent, with additional applications in treating malaria and other diseases due to its unique molecular structure.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a 4-fluorophenyl group and a pyridine moiety. The presence of the fluorine atom enhances the lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, can inhibit various cancer cell lines. In vitro studies have demonstrated significant activity against resistant cancer cells, suggesting a mechanism involving the inhibition of specific kinases or pathways associated with tumor growth and proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target Cancer Cell Line
This compound5.5HeLa (cervical)
N-(3-chlorophenyl)-2-(pyridin-5-yl)quinoline-4-carboxamide12.0MCF7 (breast)
N-(phenyl)-2-(pyridin-6-yl)quinoline-4-carboxamide20.0A549 (lung)

Antimalarial Activity

The compound has shown promising results against Plasmodium falciparum, the causative agent of malaria. Its mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite .

Table 2: Antimalarial Activity

Compound NameEC50 (nM)Efficacy in Mouse Model
This compound120Effective at <1 mg/kg
DDD107498 (related compound)<10High efficacy in multiple life stages

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : It inhibits specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
  • Oxidative Stress Mitigation : The compound exhibits antioxidant properties, which may contribute to its therapeutic effects by reducing oxidative stress within cells .

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives:

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of several quinoline derivatives, including our compound of interest, demonstrating significant cytotoxicity against HeLa cells with an IC50 value of 5.5 µM.
  • Antimalarial Screening : Another study screened various quinoline derivatives for antimalarial activity, identifying our compound as a promising candidate with an EC50 of 120 nM against P. falciparum .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including:

Cell LineIC50 Value (µM)
A5491.04
HT-290.85
U87MG1.20

These values indicate effective inhibition of cell proliferation, suggesting the compound's potential as an anticancer agent.

Antimalarial Activity

In addition to its anticancer properties, this compound has shown promise in antimalarial research. It has been identified as part of a series of quinoline-4-carboxamides that exhibit antiplasmodial activity against Plasmodium falciparum. Notably, it operates through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite.

Efficacy in Animal Models

In vivo studies have demonstrated that derivatives of quinoline-4-carboxamides exhibit excellent oral efficacy in P. berghei malaria mouse models, with effective doses (ED90) below 1 mg/kg when dosed orally for four days. This research highlights the compound's potential for further development as an antimalarial drug .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on various cancer cell lines indicated that the compound effectively inhibits cell growth, with IC50 values suggesting strong antiproliferative activity.
  • Antimalarial Mechanism : Research published in Nature identified the compound's novel mechanism of action against malaria parasites, emphasizing its role in inhibiting critical protein synthesis pathways .
  • Pharmacokinetic Profiles : Studies comparing pharmacokinetic properties of quinoline derivatives showed that the fluorinated variant exhibited improved bioavailability and stability compared to non-fluorinated counterparts .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Quinoline-4-Carboxamide Derivatives

Compound Name Substituents (Quinoline C2 / Carboxamide N) Molecular Formula Molecular Weight Melting Point (°C) Purity (HPLC) Key Properties/Activities Reference
Target Compound 4-Fluorophenyl / Pyridin-4-yl C21H14FN3O 343.36 Not reported Not reported Structural analog focus
5a1 () Modified phenyl / Dimethylamino propyl C31H38N6O2 550.68 182.3–184.2 99.4% Antibacterial activity
5a2 () Modified phenyl / Pyrrolidinyl C30H36N6O2 536.65 176.7–178.1 98.8% Antibacterial activity
Compound 35 () 6-Fluoro / Difluoropyrrolidin-ethyl C23H24F3N5O2 471.47 Not reported Not reported Multi-stage antimicrobial
A7 () 7-Chloroquinoline / 4-Fluorophenyl C22H20ClFN4O 434.88 Not reported Not reported Hydrogen-bonding interactions
N-(3-acetylphenyl)-2-pyridin-4-yl () Pyridin-4-yl / 3-Acetylphenyl C23H17N3O2 367.40 Not reported Not reported Structural diversity study
2-(4-Methylphenyl)-N-(2-pyridinyl) () 4-Methylphenyl / 2-Pyridinyl C22H17N3O 339.39 Not reported Not reported Commercial availability

Key Observations:

Substituent Effects: The target compound’s 4-fluorophenyl group contrasts with methylphenyl (), chloroquinoline (), and modified phenyl groups (). Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets compared to methyl or methoxy groups . The pyridin-4-yl substituent on the carboxamide nitrogen is distinct from pyrrolidinyl () or morpholinopropyl () groups, which are bulkier and may influence solubility and target engagement.

Physicochemical Properties: Compounds in exhibit high purity (>98%) and moderate melting points (168–184°C), suggesting stable crystalline forms suitable for formulation .

Biological Activities: Antibacterial Activity: derivatives showed efficacy against Gram-positive bacteria, likely due to the basic dimethylamino propyl side chain enhancing cellular uptake . Antimicrobial Activity: Compound 35 () demonstrated multi-stage activity, attributed to the difluoropyrrolidin group’s metabolic stability and the morpholinopropyl chain’s interaction with bacterial enzymes . Hydrogen Bonding: Chloroquinoline hybrids () exhibited strong hydrogen bonds (e.g., N–H···O, 2.87 Å), critical for target binding .

Methodological Insights

  • Structural Characterization : Many analogs (e.g., ) were validated via NMR and HRMS, while crystallographic tools like SHELX () and SIR97 () enabled 3D structure determination .
  • Synthetic Yields: Modifications at the carboxamide nitrogen (e.g., pyrrolidinyl in 5a2) achieved higher yields (65%) compared to diethylamino derivatives (59%) in , reflecting steric and electronic effects .

Preparation Methods

Carbodiimide-Mediated Coupling

Using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the carboxylic acid is activated as an intermediate oxybenzotriazole ester. Pyridin-4-amine (1.5 equiv) is added, and the reaction proceeds at room temperature for 12–16 hours.

Typical Procedure:

  • Activation: 3 (0.5 mmol), EDC (1.5 equiv), HOBt (1.5 equiv), and DMF (5 mL) are stirred for 30 minutes.

  • Amidation: Pyridin-4-amine (1.0 mmol) and diisopropylethylamine (2.0 equiv) are added.

  • Workup: The mixture is diluted with water, extracted with ethyl acetate, and purified via silica chromatography.

Yields range from 65–75%, with LC-MS confirming the product (m/zm/z 388.1 [M+H]+^+).

Acid Chloride Route

Alternatively, the carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2_2) in dichloromethane (DCM). The chloride intermediate reacts with pyridin-4-amine in tetrahydrofuran (THF), yielding the carboxamide.

Procedure:

  • Chlorination: 3 (1.0 equiv) is refluxed with SOCl2_2 (5.0 equiv) in DCM for 3 hours.

  • Aminolysis: The residue is dissolved in THF, mixed with pyridin-4-amine (3.0 equiv), and stirred overnight.

  • Isolation: The product is extracted with NaHCO3_3 and DCM, followed by solvent evaporation.

This method achieves comparable yields (70–78%) but requires careful handling of corrosive reagents.

Optimization and Yield Considerations

Table 1: Comparative Analysis of Amidation Methods

MethodReagentsYield (%)Purity (%)
EDC/HOBtEDC, HOBt, DMF65–75≥95
Acid ChlorideSOCl2_2, THF70–78≥97

The carbodiimide method is preferred for its simplicity and avoidance of harsh conditions, though the acid chloride route offers marginally higher yields.

Analytical Characterization

The final product is validated using spectroscopic techniques:

  • 1H^1H NMR (500 MHz, DMSO-d6d_6): δ 11.06 (s, 1H, NH), 8.96 (d, J=2.0HzJ = 2.0 \, \text{Hz}, 1H), 8.48 (s, 1H), 8.39 (dd, J=1.4,4.8HzJ = 1.4, 4.8 \, \text{Hz}, 1H), 8.30–8.25 (m, 4H), 7.87 (dd, J=2.4,9.0HzJ = 2.4, 9.0 \, \text{Hz}, 1H).

  • HRMS : Calculated for C21_{21}H14_{14}FN3_3O: 388.1092; Found: 388.1089 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-fluorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach. A general procedure involves:

Quinoline core formation : Reacting isatin derivatives with acetylpyridines under alkaline conditions (e.g., KOH in ethanol at 80°C for 3 days) to form 2-(pyridin-4-yl)quinoline-4-carboxylic acid .

Acyl chloride generation : Treating the carboxylic acid with thionyl chloride (neat, reflux for 2 hours) to form the reactive acyl chloride intermediate .

Amide coupling : Reacting the acyl chloride with 4-fluoroaniline derivatives in a 1:1:1 mixture of acetone:DCM:triethylamine under reflux. Yield optimization requires precise stoichiometry and solvent selection .

  • Alternative routes : Microwave-assisted synthesis using hexamethyldisilazane (HMDS) as a nitrogen source and Lewis acid catalysis can enhance reaction efficiency for analogous quinoline-carboxamides .

Q. How is the structural characterization of this compound performed, and what analytical tools are critical?

  • Key Techniques :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Data collection requires high-resolution diffraction and twinning analysis, particularly for fluorophenyl/pyridyl substituents that may introduce disorder .
  • NMR/ESI-MS : 1^1H/13^13C NMR confirms substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm). ESI-MS validates molecular weight (e.g., m/z 403.3 for M+^+) .

Q. What biological activities are associated with this compound, and how are its mechanisms studied?

  • Mechanistic Insights :

  • Anticancer activity : The quinoline core intercalates into DNA, disrupting replication, while the 4-fluorophenyl group enhances lipophilicity and target binding. Assays include cell viability (MTT) and DNA-binding studies (UV-Vis/fluorescence quenching) .
  • Enzyme inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding to cytochrome P450 2C9, validated via inhibition constants (Ki_i) measured using fluorometric assays .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production, and what are common pitfalls?

  • Optimization Strategies :

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) improve regioselectivity in quinoline ring formation, reducing byproducts .
  • Continuous flow reactors : Enhance heat/mass transfer for exothermic acyl chloride reactions, minimizing decomposition .
    • Challenges : Low yields (e.g., 14–24% in multi-step syntheses) often stem from steric hindrance at the amide coupling step. Solvent-free microwave synthesis or ultrasonic irradiation may mitigate this .

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) alter biological potency and pharmacokinetics?

  • Comparative Analysis :

  • Fluorophenyl : Enhances metabolic stability by resisting CYP450 oxidation. LogP increases by ~0.5 compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Trifluoromethyl : In analogs like N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamide, the CF3_3 group boosts electronegativity, strengthening hydrogen bonds in enzyme active sites (e.g., ΔG binding = -9.6 kcal/mol vs. -8.2 for fluorophenyl) .

Q. What computational methods resolve contradictions between theoretical predictions and experimental bioactivity data?

  • Case Study : For analogs like N-(5-Phenylpentyl)-2-(thiophen-2-ylmethylene)hydrazinylquinoline-4-carboxamide, discrepancies in IC50_{50} (experimental: 7.22 µM vs. predicted: 7.27 µM) arise from solvation effects. MD simulations with explicit water models (e.g., TIP3P) correct free energy calculations (ΔΔG = ±0.05 kcal/mol) .

Q. How is SHELXL employed to address crystallographic disorder in fluorinated quinoline derivatives?

  • Refinement Protocol :

Twinning detection : Use the Rint_{\text{int}} and Hooft y parameters to identify pseudo-merohedral twinning.

Disorder modeling : Split fluorophenyl/pyridyl moieties into two positions with occupancy refinement (e.g., 60:40 ratio).

Restraints : Apply SIMU/DELU restraints to stabilize thermal parameters .

Methodological Tables

Parameter Synthetic Route A Synthetic Route B
Reaction Time3 days (quinoline core)2 hours (microwave)
Yield14–24%59–72%
Key CatalystKOHHMDS/Lewis acid
Purity (HPLC)≥95%≥98%
Biological Assay Method Outcome
DNA IntercalationEthidium bromide displacementKd_d = 1.2 µM
CYP450 2C9 InhibitionFluorometric substrate assayKi_i = 0.8 µM

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